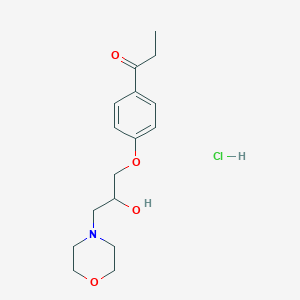

![molecular formula C7H9NO B2551462 (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1727-96-4](/img/structure/B2551462.png)

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

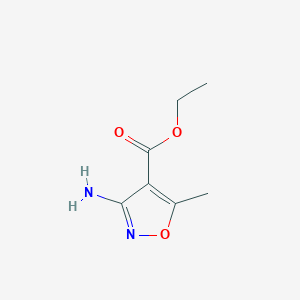

“(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” is a chemical compound with the molecular formula C8H11N . It is also known as 2-Norbornanecarbonitrile .

Molecular Structure Analysis

The molecular structure of “(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” can be analyzed using its InChI code and SMILES string . These codes provide a unique representation of the compound’s structure, including its stereochemistry.

Applications De Recherche Scientifique

Construction of Bicyclic Systems

A novel method for constructing a 7-oxabicyclo[2.2.1]heptane skeleton was developed, utilizing cis-3,4-epoxy-1-cyclohexanol derivatives prepared from 3-cyclohexen-1-ol derivatives via stereoselective epoxidation. This method, involving heating with lithium iodide in propionitrile, transforms the cis-epoxy alcohol into the 7-oxabicyclo[2.2.1]heptane derivative in high yield, indicating its potential for synthesizing complex bicyclic structures efficiently (Iwakura et al., 2017).

Synthesis of Novel Epibatidine Analogues

The synthesis of epibatidine analogues was achieved through a straightforward one-pot method for synthesizing 7-azabicyclo[2.2.1]heptane-1-carbonitriles, starting from cyclohexanones. This method highlights the capability of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile to serve as a precursor in the synthesis of complex nitrogen-containing compounds, offering insights into its applicability in pharmaceutical research (Heugebaert et al., 2010).

Gas Hydrate Promotion

A study on oxabicyclic compounds, including 7-oxabicyclo[2.2.1]heptane, as novel promoters for gas hydrates demonstrated their potential in engineering and scientific research. These compounds significantly improve the thermodynamic stability of gas hydrate systems, suggesting their utility in hydrate-based technologies (Seol et al., 2020).

Enantiomerically Pure Compounds

The preparation of enantiomerically pure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one from (±)-1 demonstrates the significance of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile in the synthesis of chiral building blocks for terpenoids, highlighting its role in the total synthesis of complex natural products (Yu, 2005).

Anti-HIV Activity

A study synthesizing 7-oxabicyclo[2.2.1]heptane-3-alkoxyl-carbonyl-2-dicarboxylic acids from 7-oxabicyclo[2.2.1]heptane-5-ene-2,3-dicarboxylic acid showed potential anti-HIV-1 activity. This suggests the compound's utility in developing therapeutic agents against HIV (Song Dan-qing, 2009).

Safety And Hazards

Bicyclo[2.2.1]heptane-2-carbonitrile, a similar compound, is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

Propriétés

IUPAC Name |

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2/t5-,6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCKWJNQKNADLU-LYFYHCNISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C[C@H]1O2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

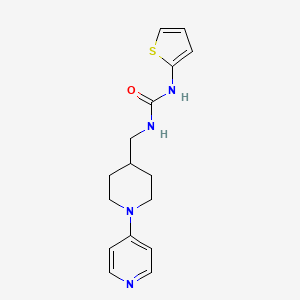

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)

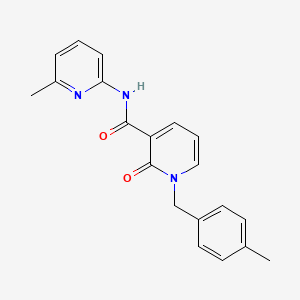

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)

![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)

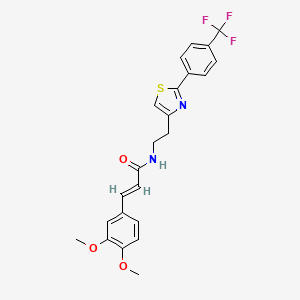

![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)